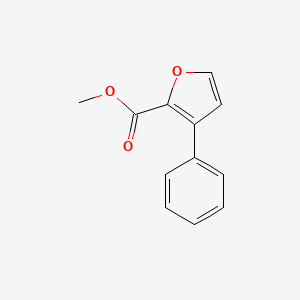

Methyl 3-phenylfuran-2-carboxylate

Description

Propriétés

IUPAC Name |

methyl 3-phenylfuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-14-12(13)11-10(7-8-15-11)9-5-3-2-4-6-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCUSDJQPBORFOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CO1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Spectroscopic Characterization

The synthesis of polysubstituted furans like Methyl 3-phenylfuran-2-carboxylate is an active area of research. One notable synthetic approach involves the addition/oxidative cyclization of alkynoates and 1,3-dicarbonyl compounds. While the specific synthesis of this compound was not the primary focus of the study, the general methodology provides a viable route to such structures. amazonaws.com

In a different study, the synthesis of a related compound, methyl-3-phenylfuran-2-carboxylate (3e), was reported with a high yield of 94%. rsc.org This suggests that efficient synthetic pathways to this class of compounds are being developed.

Spectroscopic characterization is crucial for the unambiguous identification of synthesized compounds. For a derivative, the following 1H NMR data was reported:

¹H NMR (300 MHz, CDCl₃/TMS) for trans-isomer: δ 7.39 rsc.org

This data, although for a related structure, provides an indication of the chemical shifts expected for the protons in this compound.

Chemical Reactivity and Mechanistic Pathways of Methyl 3 Phenylfuran 2 Carboxylate and Its Analogues

Reactivity Profile of the Furan (B31954) Ring System

The furan ring is an electron-rich aromatic heterocycle, which defines its characteristic reactivity. The presence of the phenyl and methyl carboxylate substituents on the furan ring of the title compound modifies this inherent reactivity.

Electrophilic Aromatic Substitution Dynamics

The furan ring readily undergoes electrophilic aromatic substitution reactions due to its electron-rich nature. The outcome of such reactions is influenced by the directing effects of the existing substituents. In Methyl 3-phenylfuran-2-carboxylate, the phenyl group at the 3-position and the electron-withdrawing methyl carboxylate group at the 2-position govern the regioselectivity of incoming electrophiles.

Generally, electrophilic substitution on furan rings occurs preferentially at the C5 position, which is the most nucleophilic carbon. For instance, the nitration of methyl benzoate, an analogous system, proceeds by the formation of a nitronium ion (NO₂⁺) from nitric and sulfuric acid, which is then attacked by the aromatic ring. masterorganicchemistry.comaiinmr.com A similar mechanism is expected for the furan ring of this compound. The electron-withdrawing nature of the carboxylate group can decrease the reactivity of the furan ring towards electrophiles compared to unsubstituted furan.

Research on related 5-substituted furan-2-carboxylates has provided insights into the electronic effects on the furan ring system. fao.org Studies on the aminolysis of 4-nitrophenyl 5-substituted furan-2-carboxylates have utilized Hammett and Yukawa-Tsuno plots to quantify the electronic influence of substituents on the furan ring during acyl-transfer reactions. fao.org These studies indicate that substituents on the furan ring significantly impact the electron density and resonance contribution at the reaction center. fao.org

Cycloaddition Reactions and Fused Furan Systems

The furan ring can participate as a 4π component in cycloaddition reactions, such as the Diels-Alder reaction, leading to the formation of bicyclic adducts which can be further transformed into various fused ring systems. The participation of furans in [3+2] cycloaddition reactions is also a known pathway for the synthesis of substituted furans and related fused systems. rsc.orgresearchgate.net

For example, a base-catalyzed [3+2] cycloaddition of propargylamines and aldehydes has been developed for the regiospecific synthesis of substituted furans. rsc.org Another relevant strategy is the dearomative (3 + 2) cycloaddition of 2-nitrobenzofurans with para-quinamines, which yields benzofuro[3,2-b]indol-3-one derivatives under mild conditions with high diastereoselectivity. nih.gov This reaction proceeds by fusing a hydroindoline-5-one and a 2,3-dihydrobenzofuran (B1216630) framework. nih.gov Furthermore, [2+2] photocycloaddition reactions of furanones with olefins are utilized in the synthesis of complex molecules. acs.org These examples highlight the potential of the furan moiety in this compound to serve as a building block for the construction of more complex, fused heterocyclic systems.

Transformations Involving the Carboxylate Moiety

The methyl carboxylate group is a versatile functional group that can undergo various transformations, providing a handle for further molecular elaboration.

Ester Hydrolysis and Carboxylic Acid Derivatization

The hydrolysis of the methyl ester group in this compound to its corresponding carboxylic acid, 3-phenylfuran-2-carboxylic acid, is a fundamental transformation. This reaction can be catalyzed by either acid or base. libretexts.org

Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is typically performed by heating the ester in a large excess of water with a strong acid catalyst. libretexts.org

Base-catalyzed hydrolysis (saponification) is an irreversible process that yields a carboxylate salt and an alcohol. libretexts.org The use of a base like sodium hydroxide (B78521) or potassium hydroxide leads to the formation of the corresponding carboxylate salt, which upon acidification, provides the carboxylic acid. libretexts.org

The hydrolysis of methyl esters can be achieved under various conditions. For instance, a system of t-BuNH₂/LiBr/MeOH/H₂O has been shown to effectively hydrolyze a range of carboxylic esters, including sterically hindered ones, in high yields. The rates of alkaline hydrolysis of methyl esters of various benzo[b]furan carboxylic acids have been studied, showing that the position of the ester group influences the reaction rate. rsc.org

Once the carboxylic acid is obtained, it can be converted into a variety of derivatives. thermofisher.com Common derivatization strategies include conversion to:

Acyl chlorides: by reaction with reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

Amides: through coupling with amines, often mediated by carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC). thermofisher.com

Other esters: via reaction with different alcohols under acidic conditions.

The derivatization of phenyl carboxylic acids for analysis by gas chromatography/mass spectrometry often involves the formation of silyl (B83357) derivatives, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) esters, to increase volatility and improve analytical sensitivity. researchgate.net

Chemical Engagement as a Key Intermediate in Organic Synthesis

The furan-2-carboxylate (B1237412) scaffold is a valuable intermediate in the synthesis of more complex molecules. Polysubstituted furans containing carboxylate groups are prepared from sulfur ylides and alkyl acetylenic carboxylates and serve as precursors for other compounds. rsc.org For example, this compound and its derivatives can be utilized in the construction of larger heterocyclic systems. The Doebner reaction, a three-component coupling of an arylaldehyde, an aniline, and a pyruvic acid, has been used to synthesize substituted quinolines, demonstrating the utility of related building blocks in multicomponent reactions. eurjchem.com Specifically, derivatives of 2-phenyl and 2-(furan-2-yl)-3-phenyl-quinoline-4-carboxylic acid have been synthesized using such methods. eurjchem.com

Furthermore, the aldehyde analogue, 5-phenyl-2-furaldehyde, is a versatile starting material for a wide array of heterocyclic compounds with potential pharmacological applications, which underscores the synthetic potential of the 5-phenylfuran-2-substituted core structure. researchgate.net

Reactivity of the Phenyl Substituent in Furan-2-carboxylates

The phenyl group attached to the furan ring can also undergo chemical transformations, most notably electrophilic aromatic substitution. The reactivity of this phenyl ring is influenced by the substituent effect of the furan-2-carboxylate moiety. The furan ring system generally acts as an electron-donating group, which would activate the phenyl ring towards electrophilic attack and direct incoming electrophiles to the ortho and para positions.

Mechanistic Insights into Furan Ring Formation and Functionalization

Understanding the precise sequence of events at a molecular level is paramount for the rational design of more efficient and selective synthetic methodologies. This section dissects the catalytic reaction mechanisms and sheds light on the transient species that dictate the course of furan synthesis.

Catalytic Reaction Mechanisms (e.g., Metal-Activated Pathways, Iodine Catalysis)

The construction of the furan scaffold, particularly polysubstituted furans like this compound, is often achieved through catalytic methods that employ either transition metals or non-metal catalysts such as iodine. These catalysts play a crucial role in activating the starting materials and guiding them along a specific reaction trajectory.

Metal-Activated Pathways:

A variety of transition metals, including palladium, gold, and copper, have been successfully employed to catalyze the synthesis of furan derivatives. While a universal mechanism is not applicable to all metal-catalyzed furan syntheses, certain general principles and catalytic cycles have been proposed.

Palladium Catalysis: Palladium catalysts are versatile tools in organic synthesis, and their application in furan formation is no exception. A common strategy involves the palladium-catalyzed coupling of appropriate precursors followed by a cyclization event. For instance, the synthesis of functionalized furans can proceed via a one-pot, three-component reaction involving a β-keto ester, a propargyl carbonate, and an organic halide. The proposed catalytic cycle for many palladium-catalyzed cross-coupling reactions, which can be adapted to furan synthesis, generally involves three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (R-X) to form a Pd(II) intermediate.

Transmetalation: In reactions like the Suzuki or Stille coupling, an organometallic reagent (R'-M) transfers its organic group to the palladium center, forming a new Pd(II) species with both organic fragments attached.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product (R-R'), regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.comyoutube.comyoutube.com

In the context of furan synthesis, these steps can be part of a more complex cascade of reactions leading to the final heterocyclic product.

Gold Catalysis: Gold catalysts, particularly Au(I) and Au(III) complexes, have emerged as powerful tools for the synthesis of furans, often through the activation of alkynes. A computational study on the gold(III)-catalyzed isomerization of alkynyl epoxides to furans revealed a detailed mechanistic pathway. The reaction is initiated by the coordination of the gold catalyst to the alkyne, which facilitates the subsequent cyclization. The electronic properties of the substituents on the alkyne play a significant role in the efficiency of the furan ring formation. maxapress.com The proposed mechanism involves the formation of several intermediates and transition states, with the furan ring formation being triggered by the interaction between a negatively charged oxygen atom and a positively charged carbon atom in the activated alkyne. maxapress.com

Iodine Catalysis:

Molecular iodine has proven to be an effective and environmentally benign catalyst for the synthesis of substituted furans under mild conditions. Mechanistic studies, supported by Density Functional Theory (DFT) calculations, have provided significant insights into the role of iodine in these transformations. For the synthesis of furan-3-carboxylates from α-propargyl-β-ketoester substrates, a plausible catalytic cycle has been proposed. This pathway avoids the formation of an unstable alkenyl carbocation and instead proceeds through a series of intermediates and transition states. youtube.com

Elucidation of Reaction Intermediates and Transition States

The direct observation of reaction intermediates and the characterization of transition states are challenging due to their transient nature. However, a combination of experimental techniques and computational modeling has allowed for the elucidation of these fleeting species, providing a deeper understanding of the reaction mechanism.

Computational Analysis:

DFT calculations have become an indispensable tool for mapping the potential energy surface of a reaction, identifying stable intermediates, and calculating the energy barriers of transition states. In the gold-catalyzed isomerization of alkynyl epoxides to furans, DFT studies have been used to optimize the geometries of intermediates and transition states in various solvents. maxapress.com These calculations have shown that after the initial furan ring formation, a series of proton transfer steps occur, each with its own energy barrier, before the final product is released. maxapress.com

Proposed Intermediates in Furan Synthesis:

Based on mechanistic studies, several key intermediates have been proposed in the catalytic synthesis of furans.

Palladium-Catalyzed Reactions: In palladium-catalyzed reactions involving C-H activation, bimetallic high-oxidation-state palladium species have been implicated as key catalytic intermediates.

Gold-Catalyzed Reactions: In gold-catalyzed reactions of alkynes, the formation of a gold-containing zwitterionic intermediate has been proposed. This intermediate can then undergo cycloaddition reactions to form polycyclic furan adducts.

Iodine-Catalyzed Reactions: In the iodine-catalyzed synthesis of furans from α-propargyl-β-ketoesters, the reaction is thought to proceed through a series of intermediates, ultimately leading to the regeneration of the iodine catalyst and the formation of the furan product. youtube.com

The table below summarizes some of the key proposed intermediates in different catalytic systems for furan synthesis.

| Catalytic System | Proposed Key Intermediates |

| Palladium | Pd(II) species, Bimetallic high-oxidation-state Pd species |

| Gold | Gold-containing zwitterionic intermediates, Allenyl carbocations |

| Iodine | Enol tautomers, Carbocation intermediates |

Advanced Spectroscopic and Analytical Characterization of Methyl 3 Phenylfuran 2 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Detailed NMR data is crucial for the unambiguous structural elucidation of organic molecules. It provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

No specific experimental ¹H NMR data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for Methyl 3-phenylfuran-2-carboxylate, could be located in the searched scientific literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

No specific experimental ¹³C NMR chemical shift data for the individual carbon atoms of this compound is available in the reviewed sources.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is a key technique for determining the molecular weight of a compound and can offer structural clues based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

No high-resolution mass spectrometry data, which would provide an exact mass measurement to confirm the molecular formula (C₁₂H₁₀O₃), was found for this compound.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

IR spectroscopy is used to identify the presence of specific functional groups in a molecule based on their characteristic vibrational frequencies. For this compound, key absorptions would be expected for the ester carbonyl (C=O) group, C-O bonds, and the aromatic and furan (B31954) rings.

No experimental IR spectrum or list of characteristic absorption bands for this compound is available in the public domain.

X-ray Diffraction Crystallography for Solid-State Structural Resolution

Single-crystal X-ray diffraction provides definitive information on the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

There is no evidence in the scientific literature to suggest that the single-crystal X-ray structure of this compound has been determined or published.

Until a synthesis and full spectroscopic characterization of this compound are published in a peer-reviewed scientific journal, a detailed article on its advanced analytical characterization cannot be accurately generated.

Chromatographic Techniques for Separation, Purification, and Purity Analysis

The isolation and purification of this compound, along with the rigorous assessment of its purity, rely heavily on a suite of chromatographic techniques. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. The choice of technique is dictated by the scale of the separation (preparative vs. analytical) and the physicochemical properties of the compound and its potential impurities.

Flash Column Chromatography

Flash column chromatography is a fundamental and widely used preparative technique for the efficient purification of synthetic products like this compound from reaction byproducts and starting materials. This method utilizes air pressure to force the solvent through a column packed with a solid adsorbent, leading to faster and more effective separations compared to traditional gravity chromatography.

In the context of furan carboxylate derivatives, silica (B1680970) gel is the most common stationary phase. The purification of related compounds, such as derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate, explicitly employs column chromatography with Merck Kieselgel 60 as the stationary phase. orientjchem.org The selection of the mobile phase, or eluent, is critical and is typically determined by preliminary analysis using Thin Layer Chromatography (TLC). A solvent system that provides good separation of the target compound from its impurities is chosen. For furan-3-carboxylic acid derivatives, a common mobile phase system is a mixture of petroleum ether and ethyl acetate (B1210297). researchgate.net The separation is based on polarity; non-polar compounds elute faster, while more polar compounds are retained longer on the polar silica gel.

Research Findings: During the synthesis of furan derivatives, column chromatography is the standard method for purification. For instance, in the synthesis of various furan-3-carboxamides, purification was achieved using column chromatography with an eluent system of petroleum ether/ethyl acetate (80:20). researchgate.net Similarly, the purification of methyl 5-((pivaloyloxy)methyl)furan-2-carboxylate was accomplished using column chromatography with a petroleum ether:ethyl acetate (4:1 v/v) eluent. rsc.org Fractions are collected and analyzed by TLC to identify those containing the pure product, which are then combined and concentrated to yield the purified this compound.

Table 1: Typical Parameters for Flash Column Chromatography Purification of Furan Carboxylate Derivatives

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | Merck Kieselgel 60 (silica gel) | orientjchem.org |

| Mobile Phase (Eluent) | Petroleum Ether / Ethyl Acetate (e.g., 80:20 or 4:1 v/v) | researchgate.netrsc.org |

| Principle | Adsorption chromatography based on polarity | |

| Detection | Typically by subsequent TLC analysis of collected fractions | orientjchem.org |

| Application | Preparative purification of synthetic products | orientjchem.orgresearchgate.net |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is an indispensable analytical technique used for monitoring the progress of chemical reactions, identifying compounds present in a mixture, and determining the purity of a substance. It is a fast, simple, and inexpensive method that provides qualitative information to guide preparative separations like column chromatography.

For furan derivatives, TLC is routinely performed on plates coated with silica gel containing a fluorescent indicator (e.g., Merck silica plate 60 F254). orientjchem.orgresearchgate.net A small spot of the reaction mixture or purified compound is applied to the baseline of the plate, which is then placed in a sealed chamber containing a shallow pool of a suitable eluent. The solvent moves up the plate by capillary action, and the components of the sample travel at different rates depending on their polarity and affinity for the stationary and mobile phases. The separated spots are visualized under UV light, where UV-active compounds like this compound appear as dark spots against a fluorescent green background.

The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter used to identify compounds. The Rf value is dependent on the stationary phase, mobile phase, and the structure of the compound. In the synthesis of 2-Methyl-4-phenylfuran-3-carboxylic acid, TLC is suggested as a method to monitor reaction progress.

Table 2: Thin Layer Chromatography (TLC) Analysis Parameters

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | Merck silica plate 60 F254 | orientjchem.orgresearchgate.net |

| Mobile Phase (Eluent) | Typically mixtures of hexanes or petroleum ether and ethyl acetate | researchgate.net |

| Visualization | UV light (254 nm) | orientjchem.org |

| Key Parameter | Retention Factor (Rf) |

| Application | Reaction monitoring, purity assessment, selection of column chromatography conditions | orientjchem.org |

Gas Chromatography (GC) for Purity Assessment

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and thermally stable compounds without decomposition. For purity assessment, it is often coupled with a mass spectrometer (GC-MS), which provides both quantitative data and structural identification of the main compound and any volatile impurities.

This compound, being a methyl ester, possesses sufficient volatility for GC analysis. Carboxylic acids themselves often require derivatization into their more volatile methyl esters (a process called methylation) prior to GC analysis. nih.gov Since the target compound is already an ester, this derivatization step is unnecessary, simplifying sample preparation.

In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and swept by a carrier gas (e.g., helium, hydrogen) onto a capillary column. The column is coated with a stationary phase, and separation occurs based on the compound's boiling point and its interaction with the stationary phase. Compounds with lower boiling points and weaker interactions elute first. The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. GC-MS analysis of related furan compounds has been successfully used for their identification and quantification in various matrices. nih.gov

Table 3: General Gas Chromatography (GC) Purity Analysis Parameters

| Parameter | Description | Reference |

|---|---|---|

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.govnih.gov |

| Sample Volatility | Sufficiently volatile due to the methyl ester group | nih.gov |

| Carrier Gas | Inert gas such as Helium or Hydrogen | thermofisher.com |

| Separation Principle | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase based on volatility/boiling point | thermofisher.com |

| Detector | Mass Spectrometer (MS) for identification and quantification | nih.gov |

| Application | Purity assessment and identification of volatile impurities | nih.gov |

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for the separation, identification, and quantification of compounds. It is particularly well-suited for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. HPLC is widely used for the final purity assessment of pharmaceutical intermediates and active ingredients. The purity of commercially available Methyl furan-2-carboxylate (B1237412) is often stated as ≥99% as determined by HPLC. selleck.co.jp

For the analysis of furan carboxylate esters, reversed-phase HPLC (RP-HPLC) is the most common mode. In RP-HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. A detailed HPLC method has been described for a close analog, Methyl 2-methylfuran-3-carboxylate, which can be adapted for this compound. sielc.com This method uses a Newcrom R1 column with a mobile phase of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid or formic acid for MS compatibility. sielc.com The compound is detected as it elutes from the column, typically using a UV detector set at a wavelength where the analyte exhibits strong absorbance. Purity is determined by calculating the relative area of the main peak.

Research Findings: A specific RP-HPLC method for analyzing Methyl 2-methylfuran-3-carboxylate utilizes a mobile phase of acetonitrile and water with phosphoric acid. sielc.com The method is scalable and can be used for isolating impurities in preparative separations. sielc.com For other related compounds, such as ibuprofen (B1674241) impurity F (3-[4-(2-methylpropyl)phenyl]propanoic acid), a normal-phase HPLC method was developed using an Ultimate Silica column with a mobile phase of n-hexane, ethanol, and glacial acetic acid, and detection at 264 nm. researchgate.net This highlights that both normal-phase and reversed-phase HPLC are valuable tools for the analysis of such aromatic carboxylic acid derivatives.

Table 4: High-Performance Liquid Chromatography (HPLC) Purity Analysis Parameters for Furan Carboxylate Analogs

| Parameter | Description | Reference |

|---|---|---|

| Mode | Reversed-Phase (RP-HPLC) | sielc.com |

| Stationary Phase | Newcrom R1 (for Methyl 2-methylfuran-3-carboxylate) | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid (or Formic Acid for MS) | sielc.com |

| Detector | UV Spectrophotometer | researchgate.net |

| Application | Quantitative purity analysis and impurity profiling | selleck.co.jpsielc.com |

Structure Activity Relationship Sar and Structural Modification Studies of Methyl 3 Phenylfuran 2 Carboxylate Derivatives

Systematic Variation of Furan (B31954) and Phenyl Substituents

Systematic modification of the furan and phenyl rings is a cornerstone of SAR studies for this chemical series. The goal is to identify which chemical groups at specific positions enhance or diminish a desired biological activity. Research into furan-based derivatives has shown that even slight changes in the substitution pattern can lead to significant differences in their biological profiles. researchgate.net

Key positions for modification on the methyl 3-phenylfuran-2-carboxylate scaffold include:

The Phenyl Ring: Introducing various substituents (e.g., halogens, methoxy, methyl groups) at the ortho, meta, or para positions can alter the electronic properties, lipophilicity, and steric profile of the entire molecule. For instance, in studies on related 5-phenylfuran anticancer agents, a 4-chlorophenyl substituent was identified as a key feature for potent activity. nih.gov Electron-withdrawing groups on the phenyl ring can also influence the reactivity of the adjacent furan system. nih.gov

The Furan Ring: While the core subject is substituted at the 3-position, other positions (C4 and C5) are common targets for modification. Adding substituents can modulate the molecule's interaction with biological targets.

The Ester Group: The methyl ester at the C2 position is a frequent point of modification. It can be hydrolyzed to the corresponding carboxylic acid or converted into various amides or other bioisosteres to explore different hydrogen bonding patterns and improve metabolic stability. nih.govnih.gov

A prominent example of systematic variation can be seen in the development of furan-based tubulin polymerization inhibitors. Although these studies focus on a different substitution pattern (5-phenylfurans), the principles are directly transferable. Researchers synthesized a series of compounds, varying the substituents on the phenyl ring and modifying other parts of the molecule to determine the effect on anticancer activity. researchgate.netnih.gov The results from such studies can be summarized to highlight the impact of specific substitutions.

Table 1: Example of Structure-Activity Relationship Data for Phenylfuran Derivatives as Tubulin Polymerization Inhibitors

Note: This data is derived from studies on analogous 5-phenylfuran compounds and illustrates the principles of systematic variation.

| Compound Analogue | Phenyl Ring Substitution | Other Key Moiety | Biological Activity (IC50 in µM) | Reference |

|---|---|---|---|---|

| Analogue 1 (Lead) | 4-Chloro | Pyrazoline | 0.09 | researchgate.netnih.gov |

| Analogue 2 | 4-Chloro | Pyridine | 0.06 | nih.gov |

| Analogue 3 | 3,4,5-Trimethoxy | Pyrazoline | 0.05 | nih.gov |

| Analogue 4 | 4-Methoxy | Pyrazoline | >100 (Inactive) | nih.gov |

This systematic approach reveals critical insights; for example, a 4-chlorophenyl or a 3,4,5-trimethoxyphenyl group can be highly favorable for potent cytotoxicity, while a 4-methoxyphenyl (B3050149) group may lead to a loss of activity. nih.gov

Rational Design Principles for Optimized Analogues

Rational design moves beyond systematic screening by using structural information and computational tools to guide the synthesis of more effective molecules. For furan-2-carboxylate (B1237412) derivatives, this involves several key principles:

Structure-Based Drug Design (SBDD): When the 3D structure of the biological target is known, molecular docking can be employed to predict how analogues of this compound might bind. nih.govnih.gov Docking studies can help visualize crucial interactions, such as hydrogen bonds or hydrophobic contacts, and suggest modifications that would enhance binding affinity. For example, docking of potent furan-based anticancer compounds into the colchicine (B1669291) binding site of tubulin revealed specific interactions that explained their high activity. nih.gov

Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic profile. In the context of furan-2-carboxylates, the ester moiety could be replaced with an amide, a sulfonamide, or a small heterocyclic ring to explore new interactions or block metabolic breakdown. mdpi.com Similarly, the phenyl ring could be replaced with another aromatic system, like thiophene, to probe the binding pocket's requirements. nih.gov

Scaffold Hopping: This involves keeping the key pharmacophoric features of a known active molecule but using a different core structure. For instance, a series of tricyclic furan derivatives were designed as IKKβ inhibitors based on the structure of known thiophene-based inhibitors. nih.govresearchgate.net This approach can lead to the discovery of novel chemical series with improved properties.

Improving Physicochemical and Pharmacokinetic Properties: A key aspect of rational design is the optimization of drug-like properties. This can include modifying the structure to improve metabolic stability, as demonstrated in the development of furan-2-carboxaldehyde analogues designed to be more stable than the parent aldehyde group. nih.gov

Conformational Analysis in Relation to Molecular Recognition of Furan-2-carboxylates

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and ability to adopt a conformation that is complementary to its target's binding site. mdpi.com For furan-2-carboxylate derivatives, conformational analysis is crucial for understanding molecular recognition.

Molecular recognition of the furan-2-carboxylate moiety often relies on specific non-covalent interactions:

Hydrogen Bonding: The oxygen atoms of the carboxylate group are potent hydrogen bond acceptors, which is a critical feature for binding to many biological targets. ijacskros.comresearchgate.net The specific spatial arrangement of these acceptors is dictated by the molecule's conformation.

Electrostatic and π-π Interactions: The aromatic furan and phenyl rings can engage in π-stacking interactions with aromatic residues in a protein binding pocket. The distribution of charge across the molecule, influenced by its conformation, also guides electrostatic interactions.

Studies on related heterocyclic systems have shown that a molecule's activity can be directly dependent on the mutual arrangement of its constituent fragments. mdpi.com For a furan-2-carboxylate derivative to be active, it must be able to adopt a low-energy conformation that presents its key recognition features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) in the correct spatial orientation to bind effectively and elicit a biological response. Theoretical calculations and experimental methods like X-ray crystallography can be used to determine the preferred conformations and understand how they relate to observed biological activity. mdpi.com

Computational and Theoretical Investigations Pertaining to Methyl 3 Phenylfuran 2 Carboxylate

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are pivotal in drug discovery and development, offering a window into the potential interactions between a ligand, such as Methyl 3-phenylfuran-2-carboxylate, and a biological target. While specific docking studies on this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on structurally related furan (B31954) and benzofuran (B130515) derivatives. These investigations highlight the potential of the furan scaffold to interact with various biological targets.

For instance, studies on 2-phenyl-benzofuran-3-carboxamide derivatives as inhibitors of Staphylococcus aureus Sortase A have demonstrated the importance of the amide group at the 3-position for inhibitory activity. Molecular docking of these compounds revealed binding patterns similar to the natural substrate, involving hydrogen bond interactions with key residues in the enzyme's active site nih.gov. Similarly, docking studies of 5-acetyl-2-aryl-6-hydroxybenzo[b]furans against targets for type 2 diabetes, such as α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), have elucidated the interactions driving their inhibitory effects nih.gov. In another example, methylation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, a compound with some structural similarities, was investigated with the aid of molecular docking to predict its potential as an inhibitor of Hepatitis B Virus replication mdpi.com.

These examples underscore the utility of molecular docking in understanding structure-activity relationships (SARs). For this compound, docking simulations could be employed to screen for potential biological targets and to optimize its structure for enhanced binding affinity and selectivity. The phenyl group at the 3-position and the methyl carboxylate at the 2-position are key functional groups that would be expected to participate in various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and pi-stacking, with amino acid residues within a protein's binding pocket.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, stability, and reactivity of molecules. These methods can provide valuable data on parameters such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution.

A study on a structurally similar compound, Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, employed DFT calculations to analyze its molecular structure and electronic properties . The calculations revealed a nearly planar structure with significant electron delocalization across the molecule. The computed bond lengths and angles were in good agreement with experimental data from X-ray crystallography . Such calculations for this compound would likely also indicate a high degree of planarity and electron delocalization due to the conjugated system of the furan and phenyl rings.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For this compound, DFT calculations could predict these frontier molecular orbital energies, providing insights into its kinetic stability and potential for participating in chemical reactions.

Furthermore, the calculation of the molecular electrostatic potential (MEP) map can identify the electron-rich and electron-poor regions of the molecule. For this compound, the oxygen atoms of the carboxylate group are expected to be electron-rich (nucleophilic) sites, while the aromatic rings and the ester methyl group would have different electrostatic characteristics, influencing how the molecule interacts with other species.

Pharmacophore Modeling for De Novo Design and Virtual Screening

Pharmacophore modeling is a powerful technique in drug discovery for identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity dovepress.comnih.gov. A pharmacophore model can be used as a 3D query to search large chemical databases for novel compounds with the potential for similar biological activity (virtual screening) or to guide the design of new molecules (de novo design) grafiati.com.

While a specific pharmacophore model based on this compound has not been reported, models have been developed for related heterocyclic structures. For example, a pharmacophore model was generated for a series of potent pyran and tetrahydrofuran (B95107) derivatives acting as monoamine triple uptake inhibitors nih.gov. This model identified key features such as hydrophobic regions, an aromatic ring, and a cationic center, along with specific distance constraints between these features, that were crucial for activity nih.gov.

A pharmacophore model for compounds based on the this compound scaffold would likely include features such as:

An aromatic ring feature corresponding to the phenyl group.

A hydrogen bond acceptor feature from the carbonyl oxygen of the ester.

A hydrophobic feature associated with the furan ring and the phenyl substituent.

The relative spatial arrangement of these features would be critical. By comparing the pharmacophore model of this compound with those of known active compounds, it would be possible to predict its potential biological targets and to design new derivatives with improved activity profiles.

Theoretical Prediction of Spectroscopic Data

Computational methods can be used to predict various spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which can aid in the structural elucidation and characterization of compounds.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating the NMR chemical shifts of ¹H and ¹³C nuclei mdpi.com. A study on Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate demonstrated that the calculated NMR spectra were in good agreement with the experimental data. Interestingly, the analysis of the calculated and experimental spectra provided insights into the molecule's conformation in solution, suggesting that the spatial arrangement observed in the solid state was likely the most stable in solution as well . A similar approach for this compound would be expected to yield accurate predictions of its NMR spectra, which could be compared with experimental data for structural verification. For instance, a study on a series of phenyl esters of 2-furoates showed good correlations between the chemical shifts of the carbonyl carbons and Hammett substituent constants, indicating that electronic effects are well-transmitted through the furan ring researchgate.net.

IR Spectroscopy: Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an IR spectrum. The characteristic absorption bands for different functional groups occur at specific wavenumbers pressbooks.pubvscht.cz. For this compound, key predicted IR absorptions would include:

C=O stretching of the ester group, typically in the range of 1700–1750 cm⁻¹.

C-O stretching of the ester group.

C=C stretching of the aromatic and furan rings.

C-H stretching of the aromatic, furan, and methyl groups.

By comparing the theoretically predicted IR spectrum with an experimentally obtained one, the identity and purity of a synthesized sample of this compound can be confirmed.

Thermodynamic Calculations for Related Furan Carboxylic Acids

Thermodynamic properties, such as enthalpy of formation, combustion, and sublimation, are fundamental for understanding the stability and energetics of a compound. While specific thermodynamic data for this compound is scarce, studies on related furan carboxylic acids provide valuable insights.

Thermochemical investigations of 2- and 3-furancarboxylic acids have been conducted using experimental methods and high-level ab initio calculations. These studies determined the gas-phase enthalpies of formation at 298.15 K and found that 3-furancarboxylic acid is thermodynamically more stable than the 2-isomer nih.gov. The experimental and theoretical results were in good agreement, validating the computational approaches used nih.gov.

Furthermore, the thermodynamic properties of other substituted furan carboxylic acids, such as 5-(nitrophenyl)-furan-2-carboxylic acids and 2-methyl-5-phenylfuran-3-carboxylic acid, have been investigated. These studies involved determining the enthalpies of dissolution, mixing, combustion, and sublimation pressbooks.pub. The data obtained are crucial for understanding intermolecular interactions and for optimizing processes like purification through recrystallization.

These studies on related furan carboxylic acids demonstrate the power of combining experimental calorimetry with theoretical calculations to obtain a comprehensive understanding of their thermodynamic behavior. Similar integrated approaches could be applied to this compound to determine its key thermodynamic parameters, which are essential for its potential applications in various fields.

Advanced Research Applications and Future Directions of Methyl 3 Phenylfuran 2 Carboxylate and Its Analogues

Applications in Pharmaceutical Chemistry and Drug Discovery Programs

The furan (B31954) ring, an electron-rich aromatic system, coupled with a phenyl substituent and a carboxylate group, provides a unique combination of steric and electronic properties that allow for interaction with diverse biological macromolecules. Researchers have leveraged this scaffold to design inhibitors and modulators for several key enzymes and pathways implicated in human diseases.

Tuberculosis (TB) remains a significant global health threat, and the emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of new therapeutic agents with novel mechanisms of action. One promising target is the salicylate (B1505791) synthase MbtI, an enzyme crucial for the biosynthesis of mycobactins, which are siderophores essential for iron acquisition by Mtb. nih.govnih.gov Since this pathway is absent in humans, inhibitors of MbtI are expected to have low host toxicity. nih.gov

Derivatives of 5-phenylfuran-2-carboxylic acid have emerged as a promising class of MbtI inhibitors. nih.gov Structure-activity relationship (SAR) studies have highlighted that the furan core is essential for activity. nih.gov The presence of electron-withdrawing groups on the phenyl ring is also crucial for potent inhibition. nih.gov For instance, compounds I and II (see table below) were identified as potent leads, exhibiting strong MbtI inhibition. nih.gov Further optimization led to the synthesis of compounds like 5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid (IV), which showed comparable inhibitory activity to the initial leads but with improved antitubercular effects. nih.gov One of the top candidate compounds, known as 1h in a study, demonstrated a competitive inhibition of MbtI with a Ki of 8.8 µM and a minimum inhibitory concentration (MIC₉₉) of 250 µM against M. bovis BCG, confirming that its antimycobacterial activity is likely related to the inhibition of mycobactin (B74219) biosynthesis. nih.gov

Table 1: MbtI Inhibitory Activity of Selected Furan Derivatives

| Compound | Description | MbtI Inhibitory Activity (Ki) | Antitubercular Activity (MIC) | Reference |

|---|---|---|---|---|

| Compound I | Lead furan-based carboxylic acid | Potent inhibitor | Active | nih.gov |

| Compound II | Lead furan-based carboxylic acid | Potent inhibitor | Active | nih.gov |

| Compound IV | 5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid | ~9 µM | Improved over leads | nih.gov |

Human Sirtuin 2 (SIRT2), a NAD⁺-dependent deacetylase, has been identified as a therapeutic target for neurodegenerative disorders like Parkinson's and Alzheimer's disease, as well as for certain cancers. nih.govnih.gov Inhibition of SIRT2 is thought to be protective by modulating pathways involved in protein aggregation and cell death.

In the quest for novel SIRT2 inhibitors, a screening of an in-house database identified 4-(5-((3-(quinolin-5-yl)ureido)methyl)furan-2-yl)benzoic acid (compound 20) as a modest inhibitor. nih.gov This discovery prompted the synthesis and SAR analysis of a series of (5-phenylfuran-2-yl)methanamine (B3023609) derivatives. nih.gov This effort led to the identification of a significantly more potent compound (compound 25), which exhibited an IC₅₀ value of 2.47 µM, making it more potent than the known SIRT2 inhibitor AGK2 (IC₅₀ = 17.75 µM). nih.gov Molecular docking studies suggested that this potent derivative fits well into an induced hydrophobic pocket of the SIRT2 enzyme. nih.gov Furthermore, the designed compound is predicted to have better water solubility, a desirable property for drug development. nih.gov

Table 2: SIRT2 Inhibitory Activity of Phenylfuran Derivatives

| Compound | Description | SIRT2 Inhibition | IC₅₀ | Reference |

|---|---|---|---|---|

| Compound 20 | 4-(5-((3-(quinolin-5-yl)ureido)methyl)furan-2-yl)benzoic acid | 63 ± 5% at 100 µM | >10 µM | nih.gov |

| Compound 25 | Optimized (5-phenylfuran-2-yl)methanamine derivative | Potent inhibitor | 2.47 µM | nih.gov |

Hypoxia-inducible factors (HIFs) are key transcription factors that regulate cellular responses to low oxygen levels (hypoxia). Factor inhibiting HIF-1 (FIH-1) is an enzyme that hydroxylates an asparagine residue on HIF-α, which in turn suppresses its transcriptional activity. Inhibition of FIH-1 is therefore a strategy to activate the HIF pathway, which could be beneficial in conditions like ischemia.

Researchers have synthesized and evaluated a series of furan- and thiophene-2-carbonyl amino acid derivatives as potential FIH-1 inhibitors. These compounds were designed to mimic 2-oxoglutarate (2OG), a co-substrate of FIH-1. The inhibitory activities of these synthetic compounds were assessed by measuring their ability to induce HIF response element (HRE) promoter activity in SK-N-BE(2)c cells. Docking studies and biological activity assays indicated that several of the furan- and thiophene-based derivatives could indeed function as FIH-1 inhibitors. Specifically, furan derivatives with bulky substituents, such as a phenyl-CH₂- group or a 3-indolyl-CH₂- group, showed good docking scores within the active site of FIH-1.

Calpains are a family of calcium-dependent cysteine proteases that play a regulatory role in numerous physiological processes. Dysregulation of calpain activity has been linked to various diseases, including neurodegenerative disorders, cancer, and type 2 diabetes, making them an attractive therapeutic target. The development of selective calpain inhibitors is an active area of research, though it presents challenges in achieving isoform selectivity and targeted delivery.

While the investigation of calpain modulators is a significant field in drug discovery, a specific focus on methyl 3-phenylfuran-2-carboxylate or its close analogues as calpain modulators is not extensively documented in the current scientific literature. The development of calpain inhibitors has often focused on peptide-based structures, such as Z-Val-Phe-H (Calpain Inhibitor III), which effectively inhibits calpain I and II. Future research could potentially explore the furan scaffold for its ability to interact with calpain enzymes, given the scaffold's versatility.

Aldose reductase is an enzyme in the polyol pathway that converts glucose to sorbitol. Under the hyperglycemic conditions of diabetes, the increased activity of this enzyme is implicated in the development of diabetic complications such as neuropathy, nephropathy, and retinopathy. Therefore, aldose reductase inhibitors are being developed to manage these complications.

The search for potent and selective aldose reductase inhibitors has been a long-standing challenge. nih.gov High-throughput screening has led to the identification of various chemical scaffolds. For example, a series of non-carboxylic acid, non-hydantoin inhibitors based on a 6-(phenylsulfonyl)pyridazin-2H-3-one core was developed, leading to highly potent compounds. nih.gov Other research has focused on structures like xanthone-2-carboxylic acids. While diverse heterocyclic compounds are being investigated, the specific application of this compound and its direct analogues as aldose reductase inhibitors is not a prominent theme in the reviewed literature.

The furan nucleus is a common scaffold in a multitude of biologically active compounds, demonstrating a wide range of therapeutic properties including antimicrobial and anticancer effects. The electron-rich nature and aromaticity of the furan ring allow for diverse interactions with biological targets.

Numerous furan derivatives have been synthesized and shown to possess significant antimicrobial activity against both bacteria and fungi. For example, carbamothioyl-furan-2-carboxamide derivatives have demonstrated notable antibacterial and antifungal properties, with their lipophilicity, enhanced by aromatic moieties, contributing to their activity. Some furan-based compounds act by potentiating the effects of existing antibiotics.

In the realm of oncology, furan derivatives have also shown promise. Certain carbamothioyl-furan-2-carboxamide derivatives displayed significant anticancer activity against human cancer cell lines, including hepatocellular carcinoma (HepG2, Huh-7) and breast cancer (MCF-7) lines. The versatility of the furan scaffold allows for structural modifications that can be tailored to target specific microbial or cancer-related pathways.

Table 3: Broad-Spectrum Biological Activities of Furan Derivatives

| Derivative Class | Biological Activity | Target/Cell Line | Reference |

|---|---|---|---|

| Carbamothioyl-furan-2-carboxamides | Anticancer | HepG2, Huh-7, MCF-7 | |

| Carbamothioyl-furan-2-carboxamides | Antimicrobial | Various bacterial and fungal strains | |

| Coumarin-furan hybrids | Antimicrobial | Potent activity reported | |

| Furan-based hydrazones | Antibacterial | Helicobacter pylori |

Role as Versatile Synthetic Intermediates in Complex Organic Synthesis

The furan ring is a prevalent structural motif in numerous bioactive natural products and pharmaceuticals. rsc.org Consequently, functionalized furans like this compound serve as valuable building blocks for the synthesis of more complex molecular architectures. rsc.orgnih.gov The reactivity of this compound is dictated by its three key components: the furan core, the phenyl substituent, and the methyl ester group.

The furan moiety itself can participate in a variety of chemical transformations. It can act as a diene in Diels-Alder reactions, undergo ring-opening, or be subjected to electrophilic substitution, although the electron-withdrawing nature of the carboxylate group at the 2-position influences the regioselectivity of such reactions. Furthermore, methods for the synthesis of polysubstituted furans are critical for accessing a range of natural products. nih.gov For instance, palladium-catalyzed methodologies have proven effective in constructing polyalkyl furans from simple precursors. nih.gov

The ester functional group is readily transformable, providing a gateway to a host of other functionalities. It can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or converted to various amides through reactions with amines. These transformations allow for the introduction of new pharmacophores or linking points for further synthetic elaboration. The synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives has been achieved through the hydroarylation of the carbon-carbon double bond of 3-(furan-2-yl)propenoic acids and their esters. mdpi.comresearchgate.net

The utility of furan derivatives is evident in the total synthesis of numerous natural products. rsc.org While direct application of this compound in a completed natural product synthesis is not prominently documented, its structural elements are found in various complex molecules. Analogous furan-2-carboxylic acid derivatives are used as intermediates in the synthesis of pharmaceuticals, such as the diuretic furosemide (B1674285) and the antibacterial agent cefuroxime. nih.gov

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Reagents | Resulting Functional Group |

| Methyl Ester | Hydrolysis | NaOH or LiOH, H₂O | Carboxylic Acid |

| Reduction | LiAlH₄ or H₂, Catalyst | Primary Alcohol | |

| Amidation | R₂NH, Heat | Amide | |

| Transesterification | R'OH, Acid/Base Catalyst | Different Ester | |

| Furan Ring | Diels-Alder Reaction | Maleimides, Acetylenedicarboxylates | Bicyclic Adduct |

| Electrophilic Substitution | Br₂, NBS, Ac₂O | Halogenated/Acetylated Furan | |

| Hydrogenation | H₂, Pd/C or Raney Ni | Tetrahydrofuran (B95107) Derivative | |

| Ring Opening | Acid, H₂O | Dicarbonyl Compound |

Contributions to Advanced Materials Science and Polymer Chemistry

Furan-based polymers are gaining considerable attention as sustainable alternatives to petroleum-based plastics, with 2,5-furandicarboxylic acid (FDCA) being a key bio-based monomer. nih.govrsc.org The unique structure of this compound, featuring both an aromatic (phenyl) and a heteroaromatic (furan) ring, along with a reactive ester group, makes it and its analogues intriguing candidates for the development of advanced materials and polymers with tailored properties. bldpharm.comchemscene.com

The furan ring can be incorporated into polymer backbones through several polymerization techniques. rsc.org For instance, enzymatic polymerization has been successfully used to synthesize furan-based copolyesters from monomers like dimethyl 2,5-furandicarboxylate. nih.gov The physical properties of polymers, such as strength, flexibility, and thermal stability, are highly dependent on factors like chain length, side groups, and cross-linking. libretexts.org The presence of the rigid phenyl group in an analogue of this compound would be expected to enhance the thermal stability and mechanical strength of a resulting polymer, similar to how the rigid benzene (B151609) ring in terephthalic acid benefits polyesters like PET. mdpi.com

Furthermore, furan-containing polymers can exhibit interesting optical and electronic properties. tubitak.gov.tr The conjugated system formed by the furan and phenyl rings could be exploited in the design of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). tubitak.gov.tr Diaryl furan compounds are known to be useful as intermediates for dyes and pigments. slideshare.net The ester functionality also allows for the molecule to be used as an AB-type monomer for self-condensation or as a comonomer in condensation polymerizations to form polyesters or polyamides. acs.orggoogle.com These polymers could possess high-performance characteristics suitable for specialty applications. nih.gov

Table 2: Potential Polymer Applications and Expected Properties

| Polymer Type | Potential Monomer(s) / Role | Expected Polymer Properties | Potential Applications |

| Polyesters | As a comonomer (after hydrolysis to the diacid or reduction to the diol) | Enhanced thermal stability, high refractive index, UV absorption | High-performance films, engineering plastics |

| Polyamides | As a comonomer (with diamines after hydrolysis) | High tensile strength, thermal resistance | Specialty fibers, advanced composites |

| Thermosetting Resins | As a cross-linking agent or resin component | High hardness, chemical resistance, thermal stability | Coatings, adhesives, composite matrices rsc.org |

| Conductive Polymers | As a monomer unit in conjugated polymers | Semiconductor properties, luminescence | Organic electronics (OLEDs, OFETs), sensors tubitak.gov.tr |

Potential in Catalysis as Ligands or Precursors

Coordination compounds, which consist of a central metal atom bonded to molecules or ions called ligands, are fundamental to catalysis. libretexts.orgbyjus.com Ligands play a crucial role by tuning the electronic and steric properties of the metal center, thereby controlling the catalyst's activity and selectivity. msu.edu this compound possesses several features that suggest its potential as a ligand or a precursor to ligands in catalysis. bldpharm.com

The molecule contains two potential coordination sites: the oxygen atom of the furan ring and the carbonyl oxygen of the ester group. msu.edu These oxygen atoms possess lone pairs of electrons that can be donated to a metal center, making the molecule a potential bidentate ligand. byjus.com The deprotonated form, 3-phenylfuran-2-carboxylate, could act as a bridging ligand between two metal centers, a common feature in dinuclear manganese enzymes. researchgate.net The use of furan-2-carboxylate (B1237412) as a ligand for metal-organic frameworks (MOFs) has been demonstrated, highlighting its coordination capabilities. nih.gov Silver(I) complexes with furan-2-carboxylate have also been synthesized and characterized. nih.gov

The presence of the bulky phenyl group at the 3-position can impart significant steric influence. In catalysis, steric bulk is a key tool for controlling substrate access to the metal center, which can lead to high selectivity in reactions like asymmetric cyclopropanation. researchgate.net The electronic properties of the phenyl ring can also be modulated through substitution, allowing for fine-tuning of the ligand's electron-donating ability, which in turn affects the reactivity of the metal catalyst. While research has explored furan and thiophene-carboxylate ligands as inhibitors for metalloenzymes, their application as ligands in synthetic catalysis remains an area with significant growth potential. researchgate.net

Table 3: Potential Catalytic Applications

| Metal Complex Type | Potential Metal Centers | Coordination Mode | Potential Catalytic Reactions |

| Homogeneous Catalysis | Pd, Ru, Rh, Cu, Zn | Bidentate (O,O-chelation) | Cross-coupling, Hydrogenation, Knoevenagel condensation mdpi.com |

| Metal-Organic Frameworks (MOFs) | Fe, Zn, Cu | Bridging carboxylate | Heterogeneous catalysis, Gas storage, Separation nih.gov |

| Biomimetic Catalysis | Mn, Fe | Bridging carboxylate | Oxidation reactions, Disproportionation researchgate.net |

Unexplored Research Avenues and Emerging Applications for this compound

While the foundational applications of furan derivatives are well-established, the specific potential of this compound remains largely untapped, presenting numerous opportunities for future research. stonybrook.edu

Medicinal Chemistry and Drug Discovery: The furan ring is a key component in many drugs, including antibacterial and antiviral agents. mdpi.com Analogues of this compound could be synthesized and screened for a wide range of biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties. nih.govnih.govontosight.ai The compound could serve as a scaffold for developing inhibitors of enzymes like VEGFR-2, a target in cancer therapy. nih.gov The 3-phenylfuran (B80758) moiety could act as a bioisosteric replacement for other aromatic systems in known drug molecules to improve their pharmacokinetic profiles.

Organic Electronics and Photonics: The conjugated system of the molecule suggests potential in materials science beyond basic polymers. chemscene.com Derivatives could be investigated as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as nonlinear optical materials. The phenyl and furan rings can be further functionalized to tune the electronic energy levels (HOMO/LUMO) and enhance charge transport properties.

Advanced Agrochemicals: Furan derivatives have found use as fungicides and other agrochemicals. nih.govmdpi.com The unique substitution pattern of this compound could lead to the discovery of new agrochemicals with novel modes of action or improved environmental profiles.

Supramolecular Chemistry and Sensors: The ligand capabilities of the molecule could be exploited to build complex supramolecular assemblies. These assemblies could function as sensors, where the binding of an analyte to the metal center or the furan ring induces a detectable change in optical or electronic properties.

Mechanistic and Computational Studies: A deeper understanding of the reactivity of the 3-phenylfuran-2-carboxylate system is needed. Detailed mechanistic studies, supported by computational modeling (e.g., DFT studies), could predict reaction outcomes, guide the synthesis of new derivatives, and elucidate the electronic structure of its metal complexes. mdpi.com This foundational knowledge would accelerate the exploration of all the applications mentioned above.

The exploration of these research avenues will undoubtedly uncover new and valuable applications for this compound and its analogues, cementing the importance of this class of compounds in modern chemistry.

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Parameters | Reference |

|---|---|---|

| Cycloaddition | CuCl (10 mol%), CH₂Cl₂, 25°C, 12 h | |

| Purification | Hexane/EtOAc (4:1), silica gel |

Basic: How can spectroscopic techniques confirm the structural integrity of this compound?

Answer:

Structural validation relies on ¹H/¹³C NMR , IR , and mass spectrometry :

- ¹H NMR : Aromatic protons appear as multiplet signals (δ 7.2–7.5 ppm), while the methyl ester group resonates as a singlet (~δ 3.8 ppm). The furan ring protons show distinct splitting patterns (δ 6.5–7.0 ppm) .

- ¹³C NMR : The carbonyl carbon (C=O) appears at ~δ 165 ppm, with furan carbons between δ 110–150 ppm .

- IR : Strong absorption bands at ~1720 cm⁻¹ (ester C=O) and ~1600 cm⁻¹ (aromatic C=C) .

Note : Discrepancies between experimental and theoretical NMR data (e.g., in substituted analogs) may arise from solvent effects or crystallographic packing .

Advanced: How can computational methods resolve structural ambiguities in this compound derivatives?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) are used to:

- Predict puckering coordinates for nonplanar furan rings using Cremer-Pople parameters .

- Compare theoretical vs. experimental NMR/IR data to identify conformational distortions .

- Analyze electron distribution via Fukui indices for reactivity prediction (e.g., electrophilic substitution sites) .

Example : For ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate, DFT-derived HOMO-LUMO gaps correlate with observed reactivity in substitution reactions .

Advanced: What strategies optimize reaction yields in challenging synthetic routes?

Answer:

- Catalyst Screening : Cu(I) vs. Pd-based catalysts for regioselectivity in cycloadditions .

- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance reaction rates in sigmatropic rearrangements .

- Temperature Control : Low temperatures (0°C) minimize side reactions in diazo compound decomposition .

Q. Table 2: Yield Optimization Case Study

| Parameter | Impact on Yield | Reference |

|---|---|---|

| CuCl (10 mol%) | 85% | |

| Pd(PPh₃)₄ (5 mol%) | <40% |

What are the emerging biological applications of this compound analogs?

Answer:

- Cancer Research : Benzofuran derivatives inhibit tubulin polymerization (IC₅₀ ~1–5 µM) in breast cancer cell lines .

- Neurobiology : Furan-carboxylates modulate GABA receptors in rodent models, showing anticonvulsant activity .

- Immunology : Substituted analogs reduce TNF-α production in macrophages (60% inhibition at 10 µM) .

Note : Biological activity is highly substituent-dependent. For example, electron-withdrawing groups (e.g., Cl, Br) enhance cytotoxicity .

Basic: What safety protocols are critical for handling this compound?

Answer:

- Hazards : Skin/eye irritation (GHS Category 2/2A) .

- Handling : Use fume hoods, nitrile gloves, and protective eyewear.

- Storage : In airtight containers at –20°C under inert gas (N₂/Ar) to prevent hydrolysis .

Q. Emergency Measures :

- Inhalation : Move to fresh air; seek medical attention if respiratory irritation occurs.

- Spills : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.